molecular formula C16H12Cl2N2O4S B13810106 4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 531520-64-6

4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13810106
CAS No.: 531520-64-6
M. Wt: 399.2 g/mol
InChI Key: FXMWIRKBHRZXKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps. One common route starts with the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .

Properties

CAS No.

531520-64-6

Molecular Formula

C16H12Cl2N2O4S

Molecular Weight

399.2 g/mol

IUPAC Name

4-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12Cl2N2O4S/c17-10-3-6-13(12(18)7-10)24-8-14(21)20-16(25)19-11-4-1-9(2-5-11)15(22)23/h1-7H,8H2,(H,22,23)(H2,19,20,21,25)

InChI Key

FXMWIRKBHRZXKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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